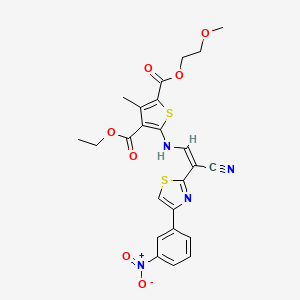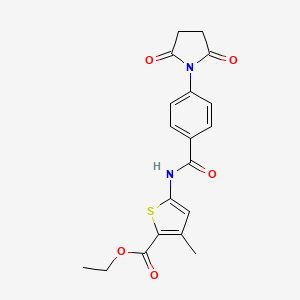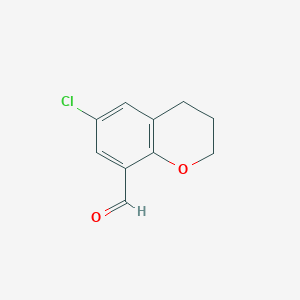![molecular formula C18H17N5O2 B2580118 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797290-30-2](/img/structure/B2580118.png)
2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The presence of the triazole and azetidine rings could make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structure Analysis : Compounds structurally related to azetidines and pyridines have been synthesized and analyzed for their chemical properties. For example, studies have explored the synthesis of azetidine derivatives and their rearrangement into pyrrolidines, demonstrating the versatility of these compounds in chemical synthesis and the exploration of their structural conformations through X-ray crystallography Durrat et al., 2008 Kamala et al., 2008.
Luminescent Properties and Material Science Applications : The synthesis of cyclometallated platinum complexes with substituted thienylpyridines and detailed characterization of their luminescence properties showcases the potential of pyridine derivatives in the development of luminescent materials. These studies highlight the application of such compounds in the field of material science, particularly in creating advanced materials with specific optical properties Kozhevnikov et al., 2009.
Drug Design and Medicinal Chemistry
- Drug Design Applications : Azetidine and pyridine derivatives have been explored for their potential in drug design, particularly as ligands for nicotinic acetylcholine receptors. These compounds offer a foundation for developing new therapeutic agents, emphasizing their importance in medicinal chemistry research aimed at discovering novel treatments for various diseases Koren et al., 1998.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine may also interact with multiple targets.
Mode of Action
It is suggested that the carbonyl oxygen of similar compounds interacts with metal ions via a metallic bond . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as 1,2,4-triazole derivatives, improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the michael addition of n-heterocycles to chalcones . This suggests that the action of this compound may be influenced by the presence of certain catalysts.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZBBWEKIIKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(oxan-4-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2580035.png)


![3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2580040.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2580043.png)
![N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2580044.png)

![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2580049.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580051.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580057.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2580058.png)
